

# Development of IPI-493 Discontinued Due to Unfavorable Pharmacokinetics and Safety Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ipi-493*

Cat. No.: *B1672101*

[Get Quote](#)

Cambridge, MA - The clinical development of **IPI-493**, an investigational oral inhibitor of Heat Shock Protein 90 (Hsp90), has been discontinued. The decision was based on findings from Phase 1 clinical trials that revealed a lack of dose-proportional drug exposure, coupled with significant safety and tolerability concerns, including dose-limiting toxicities (DLTs) and one patient death.

**IPI-493** was being investigated in patients with advanced solid and hematologic malignancies. However, the Phase 1 studies showed that increasing the dose of **IPI-493** did not result in a corresponding increase in the drug's concentration in the bloodstream, a critical factor for therapeutic efficacy.<sup>[1]</sup> This unfavorable pharmacokinetic profile, along with a challenging safety profile, led to the termination of its development.<sup>[1][2]</sup> Infinity Pharmaceuticals, the drug's developer, shifted its focus to another Hsp90 inhibitor, retaspimycin HCl (IPI-504), which demonstrated a superior drug exposure profile.<sup>[2]</sup>

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of **IPI-493** development?

A1: The development of **IPI-493** was halted primarily due to an unfavorable pharmacokinetic profile observed in Phase 1 clinical trials.<sup>[1]</sup> Specifically, researchers found a "lack of increased exposure with increasing doses," meaning that administering higher doses of the drug did not

lead to a proportional rise in its concentration in the body.[1] This non-linear pharmacokinetic behavior would make it difficult to establish a safe and effective therapeutic window.

Q2: Were there any safety concerns with **IPI-493**?

A2: Yes, significant safety and tolerability issues were identified during the Phase 1 trials.[1] Dose-limiting toxicities (DLTs) were observed, predominantly elevations in liver enzymes, including aspartate aminotransferase (AST), alanine aminotransferase (ALT), and alkaline phosphatase (ALP).[1] Furthermore, a fatal DLT of metabolic acidosis and acute renal failure occurred in one patient.[1] Preclinical studies in mice had also indicated dose-dependent liver damage.[3][4]

Q3: What were the most common side effects observed in the **IPI-493** clinical trial?

A3: The most frequently reported treatment-related adverse events in the Phase 1 studies included fatigue (35%), diarrhea (30%), elevated AST (28%), elevated ALP (25%), and nausea (21%).[1]

## Troubleshooting Guide for Experimental Data Interpretation

Issue: Replicating preclinical efficacy in clinical settings.

Guidance: While **IPI-493** showed promising anti-tumor activity in preclinical models, such as human gastrointestinal stromal tumor (GIST) xenografts, this did not translate into a viable clinical candidate.[3][4] It is crucial for researchers to consider not only the efficacy in animal models but also the full pharmacokinetic and safety profile when evaluating a drug's potential. The discontinuation of **IPI-493** highlights that a lack of dose-proportional exposure and unforeseen toxicities in humans can override promising preclinical efficacy.

Issue: Unexpected toxicities in early-phase trials.

Guidance: The emergence of significant toxicities, such as the hepatotoxicity and the fatal adverse event seen with **IPI-493**, underscores the importance of careful dose-escalation and safety monitoring in Phase 1 trials.[1] The observation of dose-dependent liver damage in

preclinical animal models can be an important predictive factor for potential human toxicity and should be a key consideration in the design of first-in-human studies.[\[3\]](#)[\[4\]](#)

## Quantitative Data Summary

| Parameter                       | Finding                                                                                                 | Source                                  |
|---------------------------------|---------------------------------------------------------------------------------------------------------|-----------------------------------------|
| Reason for Discontinuation      | Lack of increased drug exposure with increasing doses.                                                  | <a href="#">[1]</a>                     |
| Phase of Development            | Phase 1 Clinical Trials                                                                                 | <a href="#">[1]</a>                     |
| Patient Population              | Advanced solid and hematologic malignancies                                                             | <a href="#">[1]</a>                     |
| Dose-Limiting Toxicities (DLTs) | Primarily elevations in AST, ALT, and ALP. One fatal DLT of metabolic acidosis and acute renal failure. | <a href="#">[1]</a>                     |
| Common Adverse Events           | Fatigue (35%), Diarrhea (30%), Elevated AST (28%), Elevated ALP (25%), Nausea (21%)                     | <a href="#">[1]</a>                     |
| Preclinical Toxicity Signal     | Dose-dependent liver damage in mice.                                                                    | <a href="#">[3]</a> <a href="#">[4]</a> |

## Experimental Protocols

### Phase 1 Clinical Trial Design for **IPI-493**

Two Phase 1 studies were conducted to evaluate the safety, tolerability, pharmacokinetics, and clinical activity of **IPI-493** in patients with advanced cancers. The trials employed a standard 3+3 sequential dose-escalation design. Patients received oral **IPI-493** in 21-day cycles across three different dosing schedules:

- Three times weekly (TIW): Administered for two weeks, followed by a one-week rest period.

- Twice weekly (BIW): Administered for two weeks, followed by a one-week rest period.
- Once weekly (QW): Administered continuously.

Pharmacokinetic and pharmacodynamic samples were collected in the first cycle. Tumor assessments via CT scans were performed at baseline and after every two cycles.[1]

## Visualizations



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **IPI-493** as an Hsp90 inhibitor.



[Click to download full resolution via product page](#)

Caption: Rationale for the discontinuation of **IPI-493** development.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 2. Drug Details [gisttrials.org](http://gisttrials.org)
- 3. The Novel HSP90 inhibitor, IPI-493, is highly effective in human gastrointestinal stromal tumor xenografts carrying heterogeneous KIT mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Development of IPI-493 Discontinued Due to Unfavorable Pharmacokinetics and Safety Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672101#why-was-ipi-493-development-discontinued>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)